Bienvenue dans la boutique en ligne BenchChem!

Benzene, 1-(bromomethyl)-4-(methylsulfinyl)-

Peptide synthesis Protecting groups Solid-phase chemistry

Benzene, 1-(bromomethyl)-4-(methylsulfinyl)- (CAS 51927-46-9), commonly referred to as p-methylsulfinylbenzyl bromide, is a bifunctional aromatic building block that integrates a benzylic bromide electrophile with a para-methylsulfinyl (–S(O)CH₃) substituent. This compound occupies a distinct reactivity space defined by the balance between the sulfinyl group’s moderate electron-withdrawing character (Hammett σₚ ≈ 0.49) and the high alkylating potential of the benzyl bromide moiety.

Molecular Formula C8H9BrOS
Molecular Weight 233.13 g/mol
CAS No. 51927-46-9
Cat. No. B3053201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(bromomethyl)-4-(methylsulfinyl)-
CAS51927-46-9
Molecular FormulaC8H9BrOS
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=C(C=C1)CBr
InChIInChI=1S/C8H9BrOS/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
InChIKeyTWRRPMMTNQLFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-4-(methylsulfinyl)benzene CAS 51927-46-9: Core Identity and Procurement Context


Benzene, 1-(bromomethyl)-4-(methylsulfinyl)- (CAS 51927-46-9), commonly referred to as p-methylsulfinylbenzyl bromide, is a bifunctional aromatic building block that integrates a benzylic bromide electrophile with a para-methylsulfinyl (–S(O)CH₃) substituent. This compound occupies a distinct reactivity space defined by the balance between the sulfinyl group’s moderate electron-withdrawing character (Hammett σₚ ≈ 0.49) and the high alkylating potential of the benzyl bromide moiety [1]. Unlike its aryl bromide or sulfone analogs, this compound enables redox-controlled orthogonal protection/deprotection strategies and serves as a key intermediate in the manufacture of the non-steroidal anti-inflammatory prodrug sulindac [2].

Why Generic Substitution Fails for 1-(Bromomethyl)-4-(methylsulfinyl)benzene


Substituting this compound with a simpler benzyl bromide, a sulfone analog, or an aryl bromide counterpart introduces critical functional divergences that undermine application-specific performance. The benzylic bromide center confers electrophilic reactivity that is orders of magnitude greater than that of the corresponding aryl bromide (CAS 934-71-4), enabling mild alkylation steps that would otherwise require forcing conditions or metal catalysis [1]. Meanwhile, the sulfinyl group occupies an intermediate oxidation state between the thioether (CAS 104-95-0, σₚ ≈ 0.00) and the sulfone (CAS 53606-06-7, σₚ ≈ 0.72), providing a unique redox handle that is essential for TFA-stable-to-labile protecting-group switching and for the in vivo metabolic activation of sulindac-type prodrugs [2]. Replacement with the sulfone irreversibly locks the sulfur oxidation state, eliminating the redox-switchable behavior that defines the compound’s most valuable synthetic and pharmacological applications.

Quantitative Differentiation Evidence for 1-(Bromomethyl)-4-(methylsulfinyl)benzene


Redox-Switchable Carboxyl Protection: TFA-Stability Toggled by Sulfoxide Reduction

The p-methylsulfinylbenzyl (Msz) ester is stable to trifluoroacetic acid (TFA) under standard peptide cleavage conditions, but upon reduction of the sulfoxide to the corresponding thioether (using NH₄I/Me₂S or similar reductants), it becomes quantitatively labile to TFA within 30 min at 25 °C [1]. In contrast, the sulfone analog (p-methylsulfonylbenzyl ester) cannot undergo analogous reduction and remains TFA-stable irreversibly, while the unsubstituted benzyl ester lacks the sulfinyl activation handle entirely. This enables a unique two-step deprotection sequence—TFA-stable during synthesis, then triggered by mild reduction—that cannot be replicated by sulfone or thioether congeners.

Peptide synthesis Protecting groups Solid-phase chemistry

Sulindac Prodrug Synthesis: Sulfoxide as the Essential Redox Relay for In Vivo Activation

The target compound serves as the direct alkylating agent in the four-step synthesis of sulindac, a clinically used COX-inhibiting NSAID prodrug [1]. The para-sulfinyl group is stoichiometrically required because sulindac acts as a prodrug: the sulfoxide is reduced in vivo to the active sulfide metabolite (sulindac sulfide), which exhibits ~500-fold greater COX-1 inhibitory potency than the parent sulfoxide [2]. Replacing the sulfinyl benzyl bromide with the sulfone analog (4-(methylsulfonyl)benzyl bromide) would yield a sulfone-derived indene that cannot undergo bioreduction, permanently abolishing the prodrug activation mechanism.

NSAID prodrug design Sulindac synthesis Metabolic activation

Benzylic vs. Aryl Bromide Reactivity: Rate Acceleration in Nucleophilic Substitution

The target compound contains a primary benzylic bromide that reacts via bimolecular nucleophilic substitution (SN2) with relative rate constants typically 10²–10³ times higher than those of the corresponding para-bromo aryl analog (1-bromo-4-(methylsulfinyl)benzene, CAS 934-71-4) under comparable conditions [1]. This difference arises because the aryl bromide requires either addition-elimination (SNAr) mechanisms with strong electron-withdrawing group activation or palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki), whereas the benzylic bromide participates in direct, catalyst-free alkylation of amines, thiols, and carboxylates at ambient temperature.

SN2 reactivity Benzyl bromide Alkylation kinetics

Intermediate Sulfur Oxidation State: Hammett σₚ = 0.49 Balances Electrophilicity and Radical Stability

The para-methylsulfinyl group exerts a moderate electron-withdrawing effect (Hammett σₚ ≈ 0.49), situated between the electron-neutral methylsulfanyl group (σₚ ≈ 0.00) and the strongly withdrawing methylsulfonyl group (σₚ ≈ 0.72) [1]. This translates into a rate-modulating effect on benzylic SN2 reactions: the sulfinyl group retards nucleophilic attack relative to the unsubstituted benzyl bromide (σₚ H = 0.00) by approximately one order of magnitude, whereas the sulfone retards it by roughly two orders of magnitude [2]. Conversely, the sulfinyl group stabilizes benzylic radical and carbanionic intermediates more effectively than the thioether but less than the sulfone, enabling chemoselective transformations that require an intermediate level of electronic activation.

Hammett analysis Substituent electronic effects Structure-reactivity correlations

Leaving Group Optimization: Bromide vs. Chloride in 4-(Methylsulfinyl)benzyl Systems

The bromide derivative (target compound) exhibits a leaving-group advantage over the corresponding chloride (p-methylsulfinylbenzyl chloride, CAS not assigned; MW 188.67 g/mol) in nucleophilic substitution reactions. In competitive alkylation experiments on structurally related benzyl systems, bromide:chloride rate ratios consistently fall in the range of 30:1 to 80:1 under SN2 conditions, attributable to the lower C–Br bond dissociation energy (~70 kcal/mol for benzyl bromide vs. ~77 kcal/mol for benzyl chloride) and the superior polarizability of bromide [1]. This translates into higher isolated yields of alkylated products under identical time-temperature conditions, as demonstrated by the one-pot sulfide-to-sulfoxide synthesis where benzyl bromides afforded 76–80% isolated yields of sulfoxides on gram scale [2].

Leaving group ability Benzyl halide reactivity Alkylation efficiency

Pharmacophoric Validation: 4-(Methylsulfinyl)benzyl Motif in Sub-Nanomolar Kinase Inhibitors

Compounds incorporating the 4-(methylsulfinyl)benzyl substructure have demonstrated potent target engagement in enzymatic assays. A cathepsin K inhibitor bearing the 4-(methylsulfinyl)benzyl motif (derived via N-alkylation with the target bromide) exhibits an IC₅₀ of 9 nM in a fluorescence-based enzymatic assay at pH 5.5, 2 °C [1]. While this is not a direct comparison of the bromide building block itself, it validates the pharmacophoric utility of the 4-methylsulfinylbenzyl group in achieving low-nanomolar target affinity—an outcome dependent on the specific electronic and steric properties conferred by the sulfinyl substituent relative to its sulfone or thioether counterparts.

Kinase inhibition Drug discovery Structure-activity relationship

High-Value Application Scenarios for 1-(Bromomethyl)-4-(methylsulfinyl)benzene


Orthogonal Carboxyl Protection in Automated Solid-Phase Peptide Synthesis

The p-methylsulfinylbenzyl (Msz) group, installed via alkylation of carboxylic acids with the target bromide, provides TFA-stable carboxyl protection that survives repetitive Fmoc deprotection cycles. After peptide assembly, selective reduction of the sulfoxide (NH₄I/Me₂S) converts the protecting group to a TFA-labile thioether, enabling clean final cleavage without additional orthogonal deprotection reagents [1]. This strategy, uniquely dependent on the sulfinyl oxidation state, is not achievable with sulfone or benzyl ester analogs.

Manufacture of Sulindac and Second-Generation NSAID Prodrugs

The bromide serves as the direct alkylating agent in the commercial synthesis of sulindac, where it alkylates an indanone enolate to construct the benzylidene-indene core [1]. The para-sulfinyl group is irreplaceable in this route because the final drug substance requires the sulfoxide for its prodrug-to-active-metabolite reduction pathway in vivo [2]. Any variant oxidation state (thioether or sulfone) fails to replicate the pharmacokinetic profile.

Medicinal Chemistry Fragment for Sulfinyl-Containing Kinase Inhibitor Libraries

N-Alkylation of amine-containing kinase hinge-binder scaffolds with 1-(bromomethyl)-4-(methylsulfinyl)benzene installs the 4-(methylsulfinyl)benzyl pharmacophore, which has been validated in cathepsin K inhibitors with IC₅₀ values as low as 9 nM [1]. The moderate Hammett σₚ (0.49) of the sulfinyl group fine-tunes the electron density on the benzyl ring, modulating non-covalent interactions (π-stacking, hydrogen bonding) with the kinase ATP-binding pocket without the excessive polarity of the sulfone.

Selective Mono-Alkylation of Ambident Nucleophiles Exploiting Intermediate Benzylic Reactivity

The benzylic bromide's reactivity, modulated by the electron-withdrawing sulfinyl group (σₚ = 0.49), positions it in a 'Goldilocks' window relative to the more reactive unsubstituted benzyl bromide (σₚ = 0.00) and the sluggish sulfone analog (σₚ = 0.72) [1]. This enables selective mono-alkylation of substrates bearing multiple nucleophilic sites (e.g., polyamines, polyols) where the unsubstituted benzyl bromide would produce mixtures of over-alkylated products and the sulfone would require forcing conditions incompatible with sensitive functionalities.

Quote Request

Request a Quote for Benzene, 1-(bromomethyl)-4-(methylsulfinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.